4-Bromo-1-(thiophen-2-yl)butan-1-one
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Overview
Description
4-Bromo-1-(thiophen-2-yl)butan-1-one is an organic compound with the molecular formula C8H9BrOS and a molecular weight of 233.13 g/mol It is characterized by the presence of a bromine atom, a thiophene ring, and a butanone moiety
Preparation Methods
The synthesis of 4-Bromo-1-(thiophen-2-yl)butan-1-one typically involves the bromination of 1-(thiophen-2-yl)butan-1-one. One common method includes the reaction of 1-(thiophen-2-yl)butan-1-one with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields .
Chemical Reactions Analysis
4-Bromo-1-(thiophen-2-yl)butan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-1-(thiophen-2-yl)butan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing thiophene rings.
Medicinal Chemistry: Compounds containing thiophene rings have shown potential in medicinal chemistry for their biological activities, including antimicrobial and anti-inflammatory properties.
Material Science: Thiophene derivatives are used in the development of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(thiophen-2-yl)butan-1-one is largely dependent on its chemical structure. The bromine atom and the thiophene ring play crucial roles in its reactivity and interaction with biological targets. For instance, the thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity . The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to molecular targets .
Comparison with Similar Compounds
4-Bromo-1-(thiophen-2-yl)butan-1-one can be compared with other similar compounds, such as:
4-Bromo-1-(4-fluorophenyl)butan-1-one: This compound has a fluorophenyl group instead of a thiophene ring, which can significantly alter its chemical properties and reactivity.
Thiophene-Linked 1,2,4-Triazoles: These compounds contain a thiophene ring linked to a triazole moiety, showing different biological activities and applications.
The uniqueness of this compound lies in its specific combination of a bromine atom, a thiophene ring, and a butanone moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-1-thiophen-2-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c9-5-1-3-7(10)8-4-2-6-11-8/h2,4,6H,1,3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEDFRIAEPQTCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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